4-[(2-Cyanophenyl)carbamoyl]butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-cyanoanilino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c13-8-9-4-1-2-5-10(9)14-11(15)6-3-7-12(16)17/h1-2,4-5H,3,6-7H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZXDWGSQRJCPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical and Spectroscopic Properties
The synthesis of 4-[(2-Cyanophenyl)carbamoyl]butanoic acid would likely follow established protocols for similar glutaric acid-amide derivatives. The most common method involves the reaction of glutaric anhydride (B1165640) with the corresponding substituted aniline, in this case, 2-aminobenzonitrile. mdpi.commdpi.com This reaction is typically carried out in a suitable solvent and results in the opening of the anhydride ring to form the desired amidic acid. libretexts.org
While detailed experimental data for this compound is scarce, its physicochemical and spectroscopic properties can be predicted based on data from closely related compounds.
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2O3 |
| Molecular Weight | 232.24 g/mol |
| Appearance | Expected to be a crystalline solid |
| Melting Point | Not available (by comparison, 4-[(4-chlorophenyl)carbamoyl]butanoic acid has a melting point of 138-139 °C) mdpi.com |
Spectroscopic analysis is crucial for the characterization of this compound. The expected data, based on analogues, is summarized below.
| Spectroscopic Technique | Expected Features |
|---|---|
| FTIR (cm⁻¹) | - Broad O-H stretch from carboxylic acid
|
| ¹H NMR (ppm) | - Aromatic protons of the cyanophenyl ring
|
| ¹³C NMR (ppm) | - Carbonyl carbon of the carboxylic acid (downfield)
|
Detailed Research Findings
Established Synthetic Routes to N-Aryl Glutaric Acid-Amides
The fundamental structure of this compound belongs to the class of N-aryl glutaric acid-amides. The synthesis of these compounds is well-documented, with amidation reactions, particularly those involving glutaric anhydride (B1165640), being a cornerstone of their preparation.
Amidation Reactions and Glutaric Anhydride Approaches
The most direct and widely employed method for the synthesis of N-aryl glutaric acid-amides, including the title compound, is the reaction between glutaric anhydride and a corresponding aniline. mdpi.commdpi.com This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the amide and a carboxylic acid moiety. mdpi.commdpi.com
The general reaction scheme is as follows:

In the specific case of this compound, the reaction involves the treatment of glutaric anhydride with 2-aminobenzonitrile. The nucleophilic nitrogen of the 2-aminobenzonitrile attacks the electrophilic carbonyl carbon of the glutaric anhydride, resulting in the formation of the desired product.
Optimization of Reaction Conditions and Yields
The efficiency of the amidation reaction between glutaric anhydride and anilines can be influenced by several factors, including the solvent, temperature, and the presence of catalysts. While the reaction can often proceed at room temperature, gentle heating can sometimes be employed to increase the reaction rate. nih.gov Toluene is a commonly used solvent for this reaction, and the product often precipitates out of the solution, simplifying its isolation. mdpi.commdpi.com
Yields for these reactions are typically high, often exceeding 80%. For instance, the synthesis of 4-[(4-chlorophenyl)carbamoyl]butanoic acid from 4-chloroaniline and glutaric anhydride has been reported with a yield of 81%. mdpi.com Similarly, the reaction of 2,4-dichloroaniline with glutaric anhydride afforded the corresponding N-aryl glutaric acid-amide in an 85% yield. mdpi.com While specific optimization data for the synthesis of this compound is not extensively detailed in the reviewed literature, the high yields reported for analogous compounds suggest that the reaction is generally efficient. Optimization would likely involve fine-tuning the solvent system and reaction temperature to maximize yield and purity for this specific substrate.
| Reactants | Product | Solvent | Yield | Reference |
| 4-Chloroaniline, Glutaric anhydride | 4-[(4-Chlorophenyl)carbamoyl]butanoic acid | Toluene | 81% | mdpi.com |
| 2,4-Dichloroaniline, Glutaric anhydride | 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid | Toluene | 85% | mdpi.com |
| 2-Chloroaniline, Succinic anhydride | N-(2-Chlorophenyl)succinamic acid | Toluene | - | nih.gov |
Design and Synthesis of Structural Analogs and Derivatives
To explore the structure-activity relationships and to fine-tune the properties of this compound, the design and synthesis of structural analogs and derivatives are crucial. These modifications can involve altering the aryl substituent, changing the length or substitution of the butanoic acid chain, or conjugating the molecule with other chemical entities to enhance its biological interactions.
Variation of Aryl Substituents and their Impact on Molecular Architecture
Studies on various N-aryl glutaramic acids have shown that the nature and position of the substituent on the aryl ring can dictate the torsion angles within the molecule and the intermolecular interactions, such as hydrogen bonding, in the solid state. plos.orgrsc.org For example, the presence of different substituents can lead to variations in the planarity of the molecule and the formation of different supramolecular structures. plos.org This understanding is critical for designing molecules with specific spatial arrangements, which can be important for their interaction with biological targets.
Modifications of the Butanoic Acid Chain
Alterations to the butanoic acid chain of the this compound scaffold can lead to analogs with different lengths and flexibilities. For instance, using succinic anhydride or adipic anhydride in the initial synthesis would result in analogs with shorter or longer alkyl chains, respectively. nih.govgoogle.com This would produce N-(2-cyanophenyl)succinamic acid or N-(2-cyanophenyl)adipamic acid.
Furthermore, the introduction of substituents on the butanoic acid chain can create chiral centers and introduce conformational constraints. The synthesis of β- or γ-substituted derivatives could be achieved through various synthetic routes, potentially starting from substituted glutaric acids or through post-synthetic modification of the butanoic acid chain. nih.govmdpi.comnih.gov These modifications can significantly impact the molecule's shape and its ability to interact with biological systems.
Derivatization for Enhanced Biological Interaction (e.g., Organotin Conjugates, Radiolabeled Analogs)
To enhance the biological activity or to enable the study of the molecule's behavior in biological systems, this compound can be derivatized.
Organotin Conjugates: The carboxylic acid group provides a convenient handle for the synthesis of organotin(IV) derivatives. These compounds are typically prepared by reacting the carboxylic acid with an organotin(IV) halide or oxide. nih.govrsc.orgfrontiersin.orgnih.gov The resulting organotin carboxylates can exhibit a range of coordination geometries around the tin atom, which can influence their biological activity. rsc.org The synthesis of organotin(IV) derivatives of various carboxylic acids has been extensively studied, and these methods can be directly applied to this compound. nih.govrsc.orgfrontiersin.org
Advanced Synthetic Strategies and Green Chemistry Principles
The synthesis of this compound, a molecule of interest in medicinal chemistry and materials science, is traditionally accomplished through the reaction of 2-aminobenzonitrile with glutaric anhydride. While effective, this method often relies on conventional heating and organic solvents. In recent years, significant efforts have been directed towards the development of more efficient, sustainable, and environmentally benign synthetic protocols. These advanced strategies not only aim to improve reaction yields and reduce reaction times but also align with the principles of green chemistry by minimizing waste and the use of hazardous substances. This section explores several cutting-edge techniques that can be applied to the synthesis of the this compound scaffold, including microwave-assisted synthesis, mechanochemistry, and ultrasound-assisted methods, as well as the integration of green catalytic systems.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can dramatically accelerate reaction rates. asianpubs.orgresearchgate.net In the context of amide bond formation, microwave-assisted synthesis has been shown to be highly effective for the direct amidation of carboxylic acids and amines. nih.govnih.gov This technique can be readily adapted for the synthesis of this compound, potentially under solvent-free conditions.
The reaction would involve mixing 2-aminobenzonitrile and glutaric acid (or its anhydride) and subjecting the mixture to microwave irradiation. The use of a catalyst, such as ceric ammonium (B1175870) nitrate (CAN), in minute quantities can further enhance the reaction efficiency. nih.govmdpi.commdpi.com This approach not only shortens the reaction time from hours to minutes but also often leads to higher yields and cleaner reaction profiles, simplifying purification. nih.gov The absence of a solvent makes this method particularly attractive from a green chemistry perspective, as it eliminates a major source of chemical waste. nih.gov
| Parameter | Conventional Heating | Microwave-Assisted (Solvent-Free) |
|---|---|---|
| Reactants | 2-aminobenzonitrile, Glutaric Anhydride | 2-aminobenzonitrile, Glutaric Acid |
| Solvent | Toluene or similar organic solvent | None |
| Catalyst | None (thermal) | Ceric Ammonium Nitrate (catalytic amount) |
| Temperature | Reflux | 160-165 °C |
| Reaction Time | Several hours | Minutes to a few hours |
| Yield | Good | Very good to excellent |
| Green Aspect | Solvent waste | Solvent-free, energy efficient |
Mechanochemical Synthesis
Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), represents another solvent-free approach to amide synthesis. acs.orgnih.gov This technique is particularly well-suited for solid-state reactions and has been successfully applied to the amidation of carboxylic acids with amines using coupling reagents. rsc.orgresearchgate.net For the synthesis of this compound, 2-aminobenzonitrile and glutaric acid would be combined in a milling jar with a suitable coupling agent and a grinding auxiliary. The mechanical energy generated during milling facilitates the reaction, often at room temperature, leading to the formation of the desired amide. This method avoids the need for bulk solvents and heating, making it an inherently green process. The purification of the product is also often simplified, as the solid product can be easily separated from the milling additives.
Ultrasound-Assisted Synthesis
The use of ultrasound irradiation in organic synthesis, known as sonochemistry, can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. orientjchem.org This technique has been effectively employed for the synthesis of N-substituted amides. researchgate.netorgchemres.org The application of ultrasound to the reaction between 2-aminobenzonitrile and glutaric anhydride could lead to a significant reduction in reaction time and an increase in yield. researchgate.net The reaction can often be carried out at lower temperatures than conventional heating methods, which can be advantageous for sensitive substrates.
| Strategy | Key Principle | Potential Advantages | Green Chemistry Alignment |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid, uniform heating | Reduced reaction time, higher yields, cleaner reactions | Energy efficiency, potential for solvent-free conditions |
| Mechanochemistry | Reaction induced by mechanical force | Solvent-free, room temperature reaction, simple workup | Elimination of bulk solvents, reduced energy consumption |
| Ultrasound-Assisted Synthesis | Acoustic cavitation to promote reaction | Shorter reaction times, milder conditions | Increased reaction efficiency, potentially lower energy input |
| Green Catalysis | Use of environmentally benign catalysts and solvents | High selectivity, catalyst recyclability, use of water as a solvent | Use of renewable resources, waste reduction, safer chemistry |
Green Catalysis Principles
Beyond the use of alternative energy sources, the principles of green chemistry can be applied through the development of novel catalytic systems that operate in environmentally friendly media, such as water. ucl.ac.uk While the direct reaction of an amine and an anhydride is common, an alternative green approach could involve the synthesis of the amide from the corresponding nitrile. For instance, a water-soluble copper(II) catalyst has been reported for the synthesis of N-substituted amides from nitriles and primary amines in refluxing water. scielo.br This type of catalytic system could be explored for the synthesis of related amide structures, offering the significant advantage of using water as a benign solvent and allowing for potential catalyst recycling. scielo.br Such a process would be highly atom-economical and would significantly reduce the environmental impact compared to traditional methods relying on organic solvents.
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental tools for the elucidation of the molecular structure of 4-[(aryl)carbamoyl]butanoic acid derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the connectivity, functional groups, and electronic properties of these molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the molecular structure in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
In studies of analogs such as 4-[(4-chlorophenyl)carbamoyl]butanoic acid and 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, ¹H NMR spectra recorded in DMSO-d₆ consistently show two distinct, broad singlet resonances at downfield chemical shifts. semanticscholar.orgmdpi.commdpi.com The signal appearing in the range of δ 11.2-12.1 ppm is characteristic of the acidic proton of the carboxylic acid group (–COOH), while the resonance between δ 9.5-10.0 ppm is assigned to the amide proton (–NH). semanticscholar.orgmdpi.commdpi.com The protons of the butanoic acid backbone typically appear as a set of multiplets between δ 1.8 and 2.5 ppm. mdpi.com
¹³C NMR spectra provide confirmation of the carbon framework. Key downfield resonances are observed for the two carbonyl carbons. The carboxylic acid carbonyl carbon (–COOH) typically resonates around δ 174.6 ppm, while the amide carbonyl carbon (–C(=O)NH–) appears slightly upfield, around δ 171.3-171.7 ppm. semanticscholar.orgmdpi.commdpi.com The remaining carbons of the butanoic acid chain are found at higher field strengths. semanticscholar.orgmdpi.com
| Analog Compound | Technique | Solvent | Key Chemical Shifts (δ, ppm) |
|---|---|---|---|
| 4-[(4-Chlorophenyl)carbamoyl]butanoic acid mdpi.com | ¹H NMR | DMSO-d₆ | 12.10 (s, 1H, OH), 10.03 (s, 1H, NH) |
| ¹³C NMR | DMSO-d₆ | 174.6 (COOH), 171.4 (C=O) | |
| 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid mdpi.com | ¹H NMR | DMSO-d₆ | 11.23 (s, 1H, OH), 9.57 (s, 1H, NH) |
| ¹³C NMR | DMSO-d₆ | 174.6 (COOH), 171.7 (C=O) | |
| 4-[(4-Methoxy-2-nitrophenyl)carbamoyl]butanoic acid scispace.com | ¹H NMR | DMSO-d₆ | 11.02 (s, 1H, OH), 8.58 (s, 1H, NH) |
| ¹³C NMR | DMSO-d₆ | 174.3 (COOH), 170.9 (C=O) |
Infrared (IR) spectroscopy is instrumental in identifying the principal functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. For 4-[(aryl)carbamoyl]butanoic acids, the IR spectra are dominated by absorptions from the carboxylic acid and amide moieties.
The O–H stretching vibration of the carboxylic acid group gives rise to a very broad absorption band, typically observed between 2500 and 3300 cm⁻¹. libretexts.org This broadening is a result of intermolecular hydrogen bonding. The C=O stretching vibration of the carboxylic acid is also prominent, appearing as a strong band around 1700 cm⁻¹. mdpi.com
The amide group presents its own characteristic signals. The N–H stretching vibration is typically seen as a medium-intensity band around 3300 cm⁻¹. mdpi.com The amide I band, which is primarily due to the C=O stretching vibration of the amide, is observed as a strong absorption in the region of 1650-1690 cm⁻¹. mdpi.commdpi.com For the target compound, this compound, an additional characteristic absorption for the nitrile (C≡N) group would be expected in the 2220-2260 cm⁻¹ region, which is typically sharp and of medium intensity.
| Analog Compound | ν(N–H) (cm⁻¹) | ν(O–H) (cm⁻¹) | ν(C=O) Carboxylic Acid (cm⁻¹) | ν(C=O) Amide (cm⁻¹) |
|---|---|---|---|---|
| 4-[(4-Chlorophenyl)carbamoyl]butanoic acid mdpi.com | 3305 | 3189 | 1662 (asym) | 1689 |
| 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid mdpi.com | 3283 | 2887 | 1695 | 1653 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. While unconjugated carboxylic acids absorb at wavelengths too low to be of practical use (around 210 nm), the presence of the aromatic ring in these analogs gives rise to distinct absorption bands. libretexts.org
In acetonitrile (B52724) solution, analogs like 4-[(4-chlorophenyl)carbamoyl]butanoic acid exhibit three well-defined absorption maxima. mdpi.com The absorptions are generally assigned to n-π* transitions associated with the carbonyl groups and π-π* transitions associated with both the carbonyl groups and the aromatic ring. For the 4-chlorophenyl analog, these transitions are observed at 250.0 nm, 200.6 nm, and 191.2 nm. semanticscholar.orgmdpi.com The 2,4-dichlorophenyl analog shows a red shift in the n-π* transition, with absorptions at 259.0 nm, 209.0 nm, and 191.0 nm, which is attributed to the increased substitution on the phenyl ring. mdpi.com
| Analog Compound | Solvent | Absorption Maxima (λmax, nm) and Assignment |
|---|---|---|
| 4-[(4-Chlorophenyl)carbamoyl]butanoic acid semanticscholar.orgmdpi.com | Acetonitrile | 250.0 (n-π* C=O), 200.6 (π-π* C=O), 191.2 (π-π* C=C) |
| 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid mdpi.com | Acetonitrile | 259.0 (n-π* C=O), 209.0 (π-π* C=O), 191.0 (π-π* C=C) |
X-ray Crystallographic Studies of Solid-State Molecular Architecture
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles. This technique is crucial for analyzing molecular conformation and intermolecular interactions.
Crystallographic studies of various 4-[(aryl)carbamoyl]butanoic acid analogs reveal significant conformational flexibility in the butanoic acid backbone. mdpi.comscispace.comresearchgate.net In some cases, such as with the 4-chlorophenyl and 4-methoxy-2-nitrophenyl analogs, the backbone adopts a nearly planar, extended all-trans configuration. scispace.comresearchgate.net This is evidenced by torsion angles along the carbon chain that are close to 180°. scispace.com
However, other substitution patterns induce significant deviations from this planar conformation. The structure of the 3,5-dichlorophenyl analog, for instance, is highly twisted, with a major kink about the C3–C4 bond, as shown by the C2–C3–C4–C5 torsion angle of 78.5(2)°. researchgate.net Similarly, the 2,4-dichlorophenyl analog exhibits a kink about the C4–C5 bond, with a C3–C4–C5–N1 torsion angle of -157.0(2)°. mdpi.comresearchgate.net These twists demonstrate that the solid-state conformation is highly sensitive to the nature and position of substituents on the aryl ring. Another significant twist is often observed between the amide group and the phenyl ring, as reflected in the C(methylene)–N–C(phenyl)–C(phenyl) torsion angle. mdpi.comresearchgate.net
| Analog Compound | Key Torsion Angle | Value (°) | Conformation Note |
|---|---|---|---|
| 4-[(4-Chlorophenyl)carbamoyl]butanoic acid researchgate.net | C2–C3–C4–C5 | -173.6(3) | Extended, all-trans backbone |
| C5–N1–C6–C7 | 47.1(4) | ||
| 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid mdpi.comresearchgate.net | C3–C4–C5–N1 | -157.0(2) | Kinked backbone |
| C5–N1–C6–C7 | 138.2(2) | ||
| 4-[(4-Methoxy-2-nitrophenyl)carbamoyl]butanoic acid scispace.com | C2–C3–C4–C5 | 176.77(15) | Extended, all-trans backbone |
| C5–N1–C6–C7 | -24.5(3) |
Intramolecular interactions, particularly hydrogen bonds, can play a significant role in stabilizing specific conformations and imparting a degree of rigidity to the molecular structure. In the crystal structure of 4-[(4-methoxy-2-nitrophenyl)carbamoyl]butanoic acid, a notable intramolecular N–H···O hydrogen bond is observed. scispace.com
Supramolecular Assembly and Hydrogen Bonding Networks in the Crystal Lattice
The crystal engineering of glutaric acid-amides is predominantly governed by robust and predictable hydrogen bonding interactions involving the carboxylic acid and amide functional groups. In numerous structurally related arylcarbamoyl butanoic acids, a consistent and recurring supramolecular architecture is observed, forming extended one-dimensional tapes. mdpi.comresearchgate.net This structural motif is constructed from two primary hydrogen-bonding synthons.
The most prominent feature is the formation of a centrosymmetric dimer, where the carboxylic acid groups of two separate molecules interact via strong O–H⋯O hydrogen bonds. mdpi.com This interaction creates a characteristic eight-membered ring motif, often denoted in graph-set notation as R²₂(8). researchgate.net This robust synthon effectively pairs the molecules.
These dimeric units are then further assembled into an infinite one-dimensional tape through intermolecular hydrogen bonds between the amide groups of adjacent dimers. mdpi.comresearchgate.net Specifically, the amide N–H donor of one molecule forms a hydrogen bond with the amide carbonyl oxygen (C=O) acceptor of a neighboring dimer (N–H⋯O=C). mdpi.com The combination of the carboxylic acid pairing and the amide-amide linkage results in a well-defined supramolecular tape structure. mdpi.comresearchgate.net This tape motif has been identified as the most striking feature of the molecular packing in several analogs, including those with 4-chloro, 2,4-dichloro, and 3,5-dichloro substituents on the phenyl ring. mdpi.commdpi.comresearchgate.net
In the case of this compound, it is highly probable that this fundamental tape structure, built from carboxylic acid dimers and amide-amide linkages, would be preserved. However, the presence of the cyano (–C≡N) group in the ortho position of the phenyl ring introduces the potential for additional or alternative hydrogen bonding interactions. The nitrogen atom of the cyano group is a potential hydrogen bond acceptor and could engage in weaker C–H⋯N or even N–H⋯N interactions, potentially influencing the packing of the primary supramolecular tapes and leading to a more complex three-dimensional architecture. For instance, in the crystal structure of ammonium carbamoylcyanonitrosomethanide, cyano N-atoms were found to accept hydrogen bonds from carbamoyl (B1232498) H-atoms. researchgate.net Similarly, in the analog 4-[(4-methoxy-2-nitrophenyl)carbamoyl]butanoic acid, the amide N-H donor forms an intramolecular hydrogen bond with an ortho-nitro group oxygen atom, which alters the intermolecular bonding pattern. scispace.com A similar intramolecular N–H⋯N interaction might be possible for the 2-cyano derivative, which could compete with the intermolecular amide-amide bond typically responsible for tape formation.
Comparative Structural Analysis of Related Glutaric Acid-Amides
The analysis of several crystalline structures of 4-[(Aryl)carbamoyl]butanoic acids reveals significant conformational flexibility within the molecular backbone, alongside a remarkable consistency in the primary supramolecular assembly. While most analogs form the hydrogen-bonded tape motif, their individual molecular conformations and crystal packing can differ, influenced by the nature and position of the substituents on the aryl ring. mdpi.com
A key conformational variable is the planarity of the glutaric acid chain. In some structures, such as the 4-chloro analog, the backbone adopts an extended, all-trans configuration. mdpi.com In contrast, other derivatives, including the 2,4-dichloro and 3,5-dichloro analogs, exhibit a kinked or twisted conformation in the methylene (B1212753) chain. mdpi.comresearchgate.net For example, in 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid, a twist is noted about the C4–C5 bond, precluding an all-trans configuration. mdpi.com
Another significant point of conformational variance is the torsion angle between the plane of the phenyl ring and the amide group (C(m)–N–C(p)–C(p)). This twist can range from a relatively modest 47.1° in the 4-chloro derivative to a much larger 138.2° in the 2,4-dichloro analog, indicating substantial rotational freedom. mdpi.commdpi.com These conformational differences, driven by steric and electronic effects of the substituents, lead to variations in crystal packing and give rise to different crystal systems and space groups, as detailed in the comparative table below. Despite these variations, five of the seven closely related crystals compared in one study were found to feature the same fundamental supramolecular tape structure. mdpi.com
The following table provides a comparative overview of key crystallographic and conformational parameters for several related glutaric acid-amides.
| Aryl Substituent | Crystal System | Space Group | Key Torsion Angle (°) C(amide)–N–C(phenyl)–C(phenyl) | Backbone Conformation | Reference |
|---|---|---|---|---|---|
| 2,4-Dichlorophenyl | Triclinic | P-1 | 138.2(2) | Kinked | mdpi.com |
| 4-Chlorophenyl | Monoclinic | P2₁/c | 47.1(4) | Extended, all-trans | mdpi.com |
| 3,5-Dichlorophenyl | Monoclinic | P2₁/c | Not specified | Kinked | researchgate.net |
| 3-Methoxyphenyl | Triclinic | P-1 | Not specified | Kinked | researchgate.net |
| 4-Methoxy-2-nitrophenyl | Triclinic | P-1 | -24.5(3) | Extended, all-trans | scispace.com |
Computational Chemistry and in Silico Approaches to 4 2 Cyanophenyl Carbamoyl Butanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic properties of a molecule from first principles. mpg.de These methods provide a foundational understanding of molecular structure, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgcambridge.orgresearchgate.net For 4-[(2-Cyanophenyl)carbamoyl]butanoic acid, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31+G(d), would be used to determine its optimized ground-state geometry. biointerfaceresearch.comresearchgate.net
This analysis yields crucial data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides insights into the molecule's electronic properties, including total energy, dipole moment, and the distribution of electron density, which are vital for predicting its stability and the nature of its reactive sites. mpg.deduke.edu The correlation between theoretical calculations and experimental data for similar butanoic acid derivatives has proven to be a powerful approach in chemical studies. biointerfaceresearch.comresearchgate.net
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. numberanalytics.com A smaller gap implies that less energy is required to excite an electron, suggesting higher reactivity. numberanalytics.com For this compound, the analysis would reveal the spatial distribution of these orbitals, indicating which parts of the molecule are most likely to participate in electron-donating or electron-accepting interactions during a chemical reaction. acs.orgsapub.org
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.72 |
| HOMO-LUMO Gap (ΔE) | 5.13 |
Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule, providing a guide to its reactive behavior. deeporigin.comnumberanalytics.com The map is color-coded to show different regions of electrostatic potential on the molecule's surface. numberanalytics.com Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are prone to nucleophilic attack. ucsb.edu Green and yellow areas represent regions of neutral or intermediate potential.
For this compound, an MEP map would highlight the electron-rich oxygen atoms of the carboxyl and carbonyl groups and the nitrogen of the cyano group as likely sites for interaction with positive charges or hydrogen bond donors. Conversely, the hydrogen atoms, particularly the one on the carboxylic acid group, would appear as electron-deficient regions. This analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding. numberanalytics.comucsb.educhemrxiv.org
Molecular Dynamics Simulations for Conformational Flexibility in Solution
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. tandfonline.com By simulating the molecule in a solvent environment, such as water, MD can reveal the dynamic behavior and conformational flexibility of this compound. nih.govcresset-group.com
These simulations provide detailed insights into how the molecule folds and changes shape in solution, identifying its most stable conformations and the energetic barriers between them. acs.orgnih.gov Understanding the accessible conformations is vital, as the biologically active conformation of a molecule may not be its lowest energy state in a vacuum. MD simulations thus bridge the gap between static molecular models and the dynamic reality of molecules in a physiological environment. tandfonline.comnih.gov
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. numberanalytics.comijpsjournal.commeilerlab.org It is a key tool in structure-based drug design for predicting how a small molecule (ligand) interacts with a macromolecular target, such as a protein. nih.govnih.gov
Prediction of Binding Modes and Affinities with Hypothesized Biological Targets
In the absence of experimentally confirmed biological targets for this compound, in silico target prediction methods could be employed to identify potential protein partners. acs.orgnih.govnih.govbiorxiv.org Once a hypothesized target is identified, molecular docking simulations can predict the most likely binding pose of the compound within the protein's active site. researchgate.net
The simulation scores various poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). numberanalytics.comnih.gov A lower binding energy score typically indicates a more stable and favorable interaction. The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and the amino acid residues of the protein target. This information is invaluable for understanding the basis of molecular recognition and for guiding the design of more potent and selective analogs. ijpsjournal.com
| Hypothesized Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Protein Kinase X | -8.5 | Lys72 | Hydrogen Bond |
| Leu130 | Hydrophobic | ||
| Cyclooxygenase-2 | -7.9 | Arg120 | Hydrogen Bond, Electrostatic |
| Val523 | Hydrophobic |
Identification of Key Interacting Residues and Binding Site Characteristics
Detailed information regarding the specific protein interacting residues for this compound is not extensively documented in publicly available research. However, computational studies on structurally related analogs provide valuable insights into the potential binding modes and interactions of this class of compounds.
Molecular docking and molecular dynamics (MD) simulations performed on the analog, 4-[(2-chloro-4-methylphenyl)carbamoyl]butanoic acid, have elucidated its interaction with macromolecular targets. nih.gov A significant finding from these studies is the compound's ability to interact with salmon sperm DNA (SS-DNA). The primary mode of interaction was identified as intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov MD simulations further confirmed the stability of the binding between the ligand and SS-DNA. nih.gov This intercalative binding mode is a characteristic shared by various molecules known to exhibit anticancer or antimicrobial properties, suggesting a potential mechanism of action for this class of compounds.
While these studies focus on DNA, the principles of molecular recognition are transferable. The structural features of this compound—containing aromatic rings, hydrogen bond donors (amide N-H, carboxylic acid O-H), and hydrogen bond acceptors (carbonyl oxygens, nitrile nitrogen)—suggest it has the potential to form a variety of interactions within a protein's binding pocket. These interactions could include:
Hydrogen Bonding: The amide and carboxylic acid groups are prime candidates for forming hydrogen bonds with polar amino acid residues such as serine, threonine, tyrosine, aspartate, glutamate, and asparagine.
π-π Stacking: The cyanophenyl ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.
Hydrophobic Interactions: The butanoic acid chain and the phenyl ring can form hydrophobic interactions with nonpolar residues such as valine, leucine, and isoleucine.
The specific nature and geometry of a protein's active site would ultimately determine which of these interactions are most significant for binding affinity and specificity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Advanced Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov While specific QSAR models for this compound were not found, studies on structurally related classes, such as benzoylaminobenzoic acid derivatives, offer a framework for how QSAR could be applied to design advanced analogs.
A QSAR study on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-ACP synthase III (FabH), an enzyme crucial for bacterial fatty acid biosynthesis, identified several key molecular descriptors that influence inhibitory activity. nih.gov The findings from this research can be extrapolated to guide the design of novel analogs of this compound.
The key descriptors identified were:
Hydrophobicity: Increased hydrophobicity was correlated with higher inhibitory activity. This suggests that modifications to the phenyl ring or the butanoic acid chain to increase lipophilicity could enhance biological efficacy.
Molar Refractivity: This descriptor relates to the volume of a molecule and its polarizability. A positive correlation with activity suggests that bulkier substituents that also increase polarizability might be favorable.
Aromaticity: The presence of aromatic structures was found to be conducive to activity.
Specific Substituents: The presence of a hydroxyl (-OH) group on the phenyl ring was found to increase inhibitory activity, whereas the presence of heteroatoms like nitrogen, oxygen, or sulfur at other positions decreased it. nih.gov
These principles can be directly applied to the design of advanced analogs of this compound. For instance, a QSAR model could be developed for a series of its derivatives to quantify the impact of different substituents on the cyanophenyl ring or modifications to the butanoic acid linker. Such a model would enable the in silico prediction of the activity of novel, unsynthesized compounds, prioritizing the most promising candidates for chemical synthesis and biological testing.
Table 1: Key Molecular Descriptors from a QSAR Study on Related Compounds and Their Implications
| Descriptor | Correlation with Activity | Implication for Analog Design |
| Hydrophobicity | Positive | Increase lipophilicity of substituents on the phenyl ring. |
| Molar Refractivity | Positive | Introduce larger, more polarizable groups. |
| Aromaticity | Positive | Maintain or enhance the aromatic character of the molecule. |
| Hydroxyl Group (-OH) | Positive | Consider adding hydroxyl groups to the phenyl ring. |
| Heteroatoms (N, O, S) | Negative | Avoid introducing certain heteroatoms at specific positions. |
Cheminformatics and Virtual Screening Applications
Cheminformatics combines computational methods to analyze and manage large chemical datasets, while virtual screening involves the computational screening of large libraries of compounds against a biological target. nih.govsemanticscholar.org These tools are pivotal in modern drug discovery for hit identification and lead optimization.
For analogs of this compound, cheminformatics tools have been applied to predict their pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov For example, in silico analysis of 4-[(2-chloro-4-methylphenyl)carbamoyl]butanoic acid and its derivatives using platforms like Swiss-ADME has been performed. nih.gov These analyses predict properties related to a compound's "drug-likeness," such as adherence to Lipinski's Rule of Five, which helps to assess the potential for oral bioavailability. Such predictions are crucial in the early stages of drug development to filter out compounds that are likely to fail due to poor pharmacokinetic profiles.
Virtual screening campaigns can utilize the structure of this compound as a starting point. In a structure-based virtual screening approach, the 3D structure of a target protein is used to dock large libraries of compounds, and scoring functions are used to rank the compounds based on their predicted binding affinity. semanticscholar.org Compounds with favorable scores are then selected for experimental validation. Alternatively, in a ligand-based approach, the known structure of an active compound like this compound can be used to generate a pharmacophore model. This model, which defines the essential 3D arrangement of chemical features required for activity, is then used to search databases for other molecules that fit the model. nih.gov
The application of these methods could lead to the discovery of novel analogs of this compound with improved potency, selectivity, or pharmacokinetic properties.
Table 2: Predicted Physicochemical and ADME Properties for a Structural Analog
| Property | Predicted Value/Descriptor | Significance |
| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five |
| LogP (Lipophilicity) | < 5 | Adherence to Lipinski's Rule of Five |
| Hydrogen Bond Donors | < 5 | Adherence to Lipinski's Rule of Five |
| Hydrogen Bond Acceptors | < 10 | Adherence to Lipinski's Rule of Five |
| Bioavailability Score | High | Indicates good potential for oral absorption and distribution. |
| Gastrointestinal Absorption | High | Predicted to be well-absorbed from the gut. |
Note: Data is generalized from studies on analogs like 4-[(2-chloro-4-methylphenyl)carbamoyl]butanoic acid. nih.gov
Preclinical Pharmacological and Biochemical Investigations of 4 2 Cyanophenyl Carbamoyl Butanoic Acid and Its Derivatives
Interaction with Cellular Components and Macromolecules
DNA Binding Studies
Further investigation into this specific chemical entity would require access to proprietary research from pharmaceutical or chemical research institutions, or the commissioning of new scientific studies.
Protein Interaction Analysis
The interaction of small molecules with biological macromolecules is fundamental to their mechanism of action. For 4-[(2-cyanophenyl)carbamoyl]butanoic acid and its derivatives, understanding these interactions at a molecular level is crucial for elucidating their pharmacological effects. While direct protein interaction studies for this specific compound are not extensively documented in publicly available literature, insights can be drawn from computational and experimental analyses of structurally similar compounds.
Molecular docking studies are a primary tool for predicting the binding modes and affinities of ligands to protein targets. For instance, triorganotin(IV) compounds derived from the closely related ligand 4-[(2-chloro-4-methylphenyl)carbamoyl]butanoic acid have been investigated for their interaction with single-stranded DNA (SS-DNA). These studies confirmed an intercalation mode of binding, and molecular dynamics simulations revealed a stable interaction between the ligand and SS-DNA bohrium.comnih.gov. This suggests that this compound may also have the potential to interact with nucleic acids.
Furthermore, docking studies on other propanoic acid derivatives have explored their interactions with enzymes such as matrix metalloproteinases (MMPs) and cyclooxygenases (COXs) nih.gov. These studies provide a framework for identifying potential protein targets for this compound and for designing derivatives with enhanced specificity and affinity. The binding interactions of these related compounds often involve hydrogen bonding and hydrophobic interactions within the catalytic domains of the target enzymes nih.gov. Such computational predictions, while needing experimental validation, are invaluable for hypothesis-driven drug discovery.
Table 1: Predicted Interactions of Structurally Related Compounds
| Compound Class | Target | Interaction Type | Potential Implication |
|---|---|---|---|
| Triorganotin(IV) carbamoyl (B1232498) butanoic acid derivatives | SS-DNA | Intercalation | Genotoxic or anticancer effects |
Investigation of Biological Pathway Modulation
The pharmacological effects of a compound are often the result of its ability to modulate specific biological pathways. While the direct impact of this compound on signaling pathways has not been extensively characterized, studies on compounds with similar structural motifs or biological activities offer valuable insights.
For example, a synthetic benzoxazole (B165842) derivative, Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), has been shown to exert its antinociceptive effects by modulating multiple signaling pathways. Research indicates that MCBA's activity involves the glutamatergic and transient receptor potential vanilloid 1 (TRPV1) receptor pathways, as well as protein kinase C (PKC) signaling europeanreview.org. This suggests that compounds containing a phenyl-carbamoyl moiety could potentially interact with pathways involved in pain perception and inflammation.
In the context of anticancer activity, a common feature of many chemotherapeutic agents is the induction of apoptosis. Studies on various carbamate (B1207046) derivatives have demonstrated their ability to activate apoptotic pathways. For instance, certain carbamate derivatives of 4'-demethylepipodophyllotoxin (B1664165) have been shown to activate the expression of Bax, p53, and caspase-3 in cancer cells, leading to programmed cell death nih.gov. The investigation of such pathway modulation is critical to understanding the therapeutic potential and mechanism of action of novel bioactive compounds like this compound.
In Vitro Biological Activity Screening
The evaluation of novel compounds for their anticancer potential is a cornerstone of oncological research. Derivatives of carbamoyl butanoic acids have been a subject of interest in this area. While specific cell proliferation assays for this compound are not widely reported, numerous studies on related structures demonstrate the potential of this chemical class.
Various boron analogues of carbamoyl and cyanoborane adducts of heterocyclic amines have shown cytotoxicity against murine and human cancer cell lines, including L1210 lymphoid leukemia and HeLa cervical carcinoma nih.gov. Furthermore, a series of novel carbamate derivatives of 4'-demethylepipodophyllotoxin exhibited significant cytotoxicity against several human cancer cell lines, with some compounds being more potent than the established anticancer drug etoposide (B1684455) nih.gov. The mechanism of action for some of these compounds involves the induction of cell cycle arrest and apoptosis nih.gov. For example, one of the most potent compounds in the series was found to arrest the cell cycle in the G2/M phase in HeLa cells, an effect that was accompanied by apoptosis nih.gov.
The induction of apoptosis is a key indicator of anticancer activity. Studies on cannabidiol (B1668261) (CBD) and its metabolites have shown that they can inhibit the growth of human Leydig cells by arresting the cell cycle and inducing apoptosis, as confirmed by increased caspase-3/7 activation nih.gov. Similarly, certain benzoylphenylurea (B10832687) sulfur analogues have been shown to be more effective than parent compounds in causing apoptosis of MCF-7 breast cancer cells nih.gov. These findings underscore the potential of the carbamoyl moiety in designing new anticancer agents that function through the induction of programmed cell death.
Table 2: Anticancer Activity of Structurally Related Compounds
| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| Boron analogues of carbamoyl derivatives | L1210, HeLa | Cytotoxicity | nih.gov |
| Carbamate derivatives of 4'-demethylepipodophyllotoxin | HeLa, A549, HCT-8, HL-60 | Cytotoxicity, Cell cycle arrest (G2/M), Apoptosis induction | nih.gov |
| Benzoylphenylurea sulfur analogues | MCF-7 | Apoptosis induction | nih.gov |
Leishmaniasis is a parasitic disease for which new therapeutic agents are urgently needed. Research into the antileishmanial properties of various chemical scaffolds has included compounds structurally related to this compound.
A study investigating a series of 4,5-dihydrofuran-3-carboxamide derivatives, which also contain a cyanophenyl group, demonstrated their activity against Leishmania amazonensis promastigotes. The 50% growth inhibitory concentration (IC50) values for these compounds ranged from 15.0 to 52.5 µM nih.gov. Importantly, the most active compounds in this series did not exhibit significant toxicity towards murine macrophages, indicating a degree of selectivity for the parasite over host cells nih.gov.
Furthermore, triorganotin(IV) compounds derived from 4-[(2-chloro-4-methylphenyl)carbamoyl]butanoic acid have also been assessed for their antileishmanial potential, with one derivative showing significant activity (87.75% inhibition at 1000 µg/mL) comparable to the standard drug amphotericin B nih.gov. These findings highlight the potential of the cyanophenyl-carbamoyl-butanoic acid scaffold as a starting point for the development of novel antileishmanial agents.
Table 3: Antileishmanial Activity of Related Cyanophenyl and Carbamoyl Derivatives
| Compound Series | Leishmania Species | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 4,5-dihydrofuran-3-carboxamide derivatives | L. amazonensis (promastigotes) | IC50 | 15.0 - 52.5 µM | nih.gov |
The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Compounds containing carbamoyl and cyanophenyl moieties have been explored for their antimicrobial properties.
For instance, novel 4''-O-carbamoyl erythromycin-A derivatives have demonstrated excellent in vitro activity against erythromycin-susceptible strains of Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae nih.gov. Some of these derivatives also displayed potent activity against erythromycin-resistant strains of S. pneumoniae nih.gov.
In another study, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids were synthesized and showed good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates, with minimum inhibitory concentration (MIC) values in the range of 2–4 µg/mL nih.gov. Additionally, 2-alkoxy-3-cyanopyridine derivatives have been noted for their intriguing biological activities, including antibacterial effects researchgate.net. These studies suggest that the core structure of this compound could be a valuable template for developing new antimicrobial agents.
Table 4: Antimicrobial Activity of Related Carbamoyl and Cyanophenyl Compounds
| Compound Class | Target Organism(s) | Activity Metric | Potency | Reference |
|---|---|---|---|---|
| 4''-O-carbamoyl erythromycin-A derivatives | S. aureus, S. pyogenes, S. pneumoniae | MIC | Potent | nih.gov |
| Phenylfuran-pentanoic acid derivatives | Gram-positive bacteria (including MRSA) | MIC | 2-4 µg/mL | nih.gov |
Beyond antimicrobial and anticancer activities, derivatives of carbamoyl butanoic acid have been investigated for other biological effects, including phytoregulation and antinociception.
A structurally similar compound, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, has been previously investigated for its ability to inhibit the development of sunflower seedlings mdpi.com. This suggests a potential role for this class of compounds as plant growth regulators. The original synthesis of 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid was also in the context of evaluating plant hormone regulators mdpi.com.
In the realm of pain management, the antinociceptive properties of these compounds have also been explored. The aforementioned 4-[(4-chlorophenyl)carbamoyl]butanoic acid has been studied for its antinociceptive properties mdpi.com. Furthermore, a more detailed mechanistic study on a synthetic benzoxazole derivative, MCBA, revealed that its antinociceptive effects are dose-dependent and significant in both early and late phases of the formalin-induced paw-licking test in mice europeanreview.org. This activity was linked to the modulation of several signaling pathways, indicating a complex mechanism of action europeanreview.org. These findings suggest that this compound and its derivatives may hold promise as leads for the development of new analgesics.
Table 5: Phytoregulatory and Antinociceptive Effects of Related Compounds
| Compound | Biological Effect | Model System | Finding | Reference |
|---|---|---|---|---|
| 4-[(4-chlorophenyl)carbamoyl]butanoic acid | Phytoregulation | Sunflower seedlings | Inhibition of development | mdpi.com |
| 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid | Phytoregulation | Plant hormone regulation | Investigated as a potential regulator | mdpi.com |
| 4-[(4-chlorophenyl)carbamoyl]butanoic acid | Antinociception | Not specified | Investigated for antinociceptive properties | mdpi.com |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 4 2 Cyanophenyl Carbamoyl Butanoic Acid Derivatives
Correlating Structural Features with Biological Potency
The biological potency of derivatives of 4-[(2-Cyanophenyl)carbamoyl]butanoic acid is intrinsically linked to the interplay of its three main structural components: the butanoic acid moiety, the central amide linkage, and the substituted phenyl ring. The carboxylic acid group is a key feature, often involved in forming hydrogen bonds or salt bridges with amino acid residues in the active sites of enzymes. For instance, in many enzyme inhibitors, the carboxylate group mimics a substrate's feature or interacts with a catalytic metal ion.
The 2-cyanophenyl group is a critical determinant of biological activity. The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its position at the ortho- position can induce specific conformational preferences and offer unique interaction possibilities with a target protein. The electronic properties and steric bulk of this group and any other substituents on the phenyl ring are pivotal in modulating the potency of the derivatives.
| Structural Feature | Potential Biological Interaction | Impact on Potency |
|---|---|---|
| Carboxylic Acid | Hydrogen bonding, salt bridge formation, metal chelation | Often essential for anchoring the molecule in the binding site. |
| Amide Linkage | Hydrogen bond donor and acceptor | Contributes to the structural rigidity and specific interactions with the target. |
| 2-Cyanophenyl Group | Hydrogen bond acceptor (cyano group), hydrophobic interactions, pi-stacking | Influences binding affinity and selectivity through electronic and steric effects. |
Impact of Substituent Effects on Bioactivity
The bioactivity of this compound derivatives can be finely tuned by introducing various substituents on the phenyl ring. The nature, position, and size of these substituents can alter the electronic distribution, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.
Electron-withdrawing groups, such as nitro or additional cyano groups, can enhance the acidity of the N-H proton of the amide and modulate the hydrogen bonding capabilities of the molecule. Conversely, electron-donating groups, like methoxy (B1213986) or methyl groups, can increase the electron density on the phenyl ring and influence pi-stacking interactions. The position of these substituents is also crucial. For example, a substituent at the para-position to the amide linkage will have a different electronic and steric influence compared to a substituent at the meta-position.
The lipophilicity of the molecule, which is a key factor in its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME), can be modified by introducing hydrophobic or hydrophilic substituents. For instance, halogen atoms can increase lipophilicity, which may enhance cell membrane permeability but could also lead to increased metabolic instability.
| Substituent | Position | Predicted Effect on Bioactivity | Rationale |
|---|---|---|---|
| -Cl, -F | ortho, meta, para | May increase potency and/or alter selectivity. | Increases lipophilicity; can form halogen bonds. |
| -OCH3 | ortho, meta, para | May increase or decrease potency depending on the target. | Electron-donating; can act as a hydrogen bond acceptor. |
| -NO2 | meta, para | Potentially enhances binding through strong electron-withdrawing effects. | Strong electron-withdrawing group; potential hydrogen bond acceptor. |
| -CH3 | ortho, meta, para | May enhance binding through hydrophobic interactions. | Increases lipophilicity and steric bulk. |
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups required for biological activity. For a series of this compound derivatives, a pharmacophore model would typically include features such as a hydrogen bond acceptor (from the carboxylic acid and cyano group), a hydrogen bond donor (from the amide N-H), and a hydrophobic/aromatic region (from the phenyl ring).
Lead optimization strategies for this class of compounds would involve synthesizing and testing a library of derivatives with systematic modifications to the core structure. The goal is to improve potency, selectivity, and pharmacokinetic properties. This can be achieved by:
Modifying the butanoic acid chain: Altering the length of the alkyl chain or introducing conformational constraints can optimize the positioning of the carboxylic acid group for interaction with the target.
Substituting the phenyl ring: As discussed in the previous section, introducing a variety of substituents can probe the steric and electronic requirements of the binding site.
Replacing the phenyl ring: Isosteric replacement of the phenyl ring with other aromatic or heteroaromatic systems can lead to improved properties and novel intellectual property.
The data obtained from these modifications would be used to refine the pharmacophore model and guide the design of next-generation compounds with enhanced therapeutic potential.
Elucidation of Key Structural Determinants for Molecular Recognition
The molecular recognition of this compound derivatives by a biological target is governed by a combination of non-covalent interactions. X-ray crystallography of ligand-protein complexes and molecular docking studies are instrumental in elucidating these key structural determinants.
For this class of compounds, the key interactions are likely to be:
Hydrogen Bonds: The carboxylic acid, amide, and cyano groups are all capable of forming hydrogen bonds, which are crucial for both affinity and specificity.
Hydrophobic Interactions: The phenyl ring and the alkyl chain of the butanoic acid can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Pi-Stacking: The aromatic phenyl ring can participate in pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
By understanding these key determinants, medicinal chemists can rationally design more potent and selective inhibitors. For instance, if a specific hydrophobic pocket is identified in the target's binding site, derivatives with appropriately sized hydrophobic substituents can be synthesized to exploit this feature.
Future Directions and Emerging Research Avenues for 4 2 Cyanophenyl Carbamoyl Butanoic Acid Chemistry
Development of Advanced Synthetic Methodologies for Complex Analogs
The synthesis of analogs of 4-[(2-Cyanophenyl)carbamoyl]butanoic acid is foundational to exploring its structure-activity relationship (SAR). Future efforts will likely focus on developing more efficient, stereoselective, and diverse synthetic routes to create complex analogs.
One promising direction is the use of cooperative catalysis , which can facilitate the formation of the amide bond under mild conditions, allowing for the incorporation of a wider range of functional groups. This approach could enable the synthesis of derivatives with enhanced potency and selectivity. Additionally, late-stage functionalization techniques are becoming increasingly important for rapidly diversifying lead compounds. These methods would allow for the modification of the cyanophenyl or butanoic acid moieties at a late stage in the synthesis, providing quick access to a library of analogs for biological screening.
The development of novel synthetic strategies for creating carbocyclic and heterocyclic analogs of the butanoic acid portion could also lead to compounds with improved pharmacokinetic properties. For instance, the synthesis of carbocyclic analogues of similar bioactive molecules has been investigated to enhance their metabolic stability. nih.gov
Exploration of Novel Biological Targets and Therapeutic Applications
While the specific biological targets of this compound are not well-established, the cyanophenyl and amide functionalities are present in numerous bioactive molecules, suggesting a broad range of potential applications. Future research will undoubtedly focus on identifying and validating novel biological targets for this class of compounds.
Given the prevalence of the cyanophenyl moiety in kinase inhibitors, a significant area of exploration will be the screening of this compound and its analogs against a wide panel of kinases. nih.govwhizolosophy.comnih.govspringernature.com Kinases are crucial regulators of cell signaling and are implicated in diseases such as cancer and autoimmune disorders. nih.govgoogle.com The cyanopyridine scaffold, a related structural motif, has shown potential in targeting enzymes like EGFR and BRAFV600E, which are key drivers in certain cancers. nih.gov
Furthermore, compounds containing amide linkages have been investigated for a variety of therapeutic applications, including as immunosuppressants and for the treatment of autoimmune diseases. google.com The exploration of this compound derivatives in these therapeutic areas could yield promising new drug candidates. The antiproliferative and apoptotic potential of related cyanopyridine compounds suggests that cancer may be a key therapeutic area to investigate. nih.govresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. whizolosophy.comnih.gov For this compound, these computational tools can be employed to accelerate the design and optimization of novel analogs.
Predictive Modeling: AI and ML algorithms can be trained on existing datasets of molecules with similar structural features to predict the biological activity, toxicity, and pharmacokinetic properties of new virtual compounds. This allows for the in silico screening of vast chemical libraries, prioritizing the synthesis of only the most promising candidates. For instance, machine learning models are being used to predict the activity of kinase inhibitors, which could be a relevant application for cyanophenyl-containing compounds. nih.govspringernature.com
Generative Models: Generative AI models can design entirely new molecules with desired properties. By providing the model with the core scaffold of this compound and a set of desired biological and physicochemical parameters, it can generate novel analog structures that are likely to be active and possess favorable drug-like properties.
Structure-Based Design: Computational tools like molecular docking are instrumental in structure-based drug design. nih.gov By docking virtual libraries of this compound analogs into the binding sites of potential protein targets, researchers can predict binding affinities and modes of interaction, guiding the design of more potent and selective inhibitors. mdpi.comnih.gov
Advanced Biophysical Techniques for Ligand-Target Characterization
A deep understanding of how a ligand interacts with its biological target is crucial for rational drug design. The future of research on this compound will involve the use of advanced biophysical techniques to characterize these interactions in detail.
A variety of biophysical methods are available to study protein-ligand interactions, including:
| Technique | Principle | Information Gained |
| X-ray Crystallography | Diffraction of X-rays by a crystalline protein-ligand complex. | High-resolution 3D structure of the binding site and ligand pose. drughunter.com |
| Cryogenic Electron Microscopy (Cryo-EM) | Imaging of frozen hydrated protein-ligand complexes using an electron microscope. | Structure of large and flexible protein complexes. drughunter.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the effect of a ligand on the magnetic properties of atomic nuclei in a protein. | Information on binding site, ligand conformation, and binding kinetics. nih.govyoutube.com |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target. | Real-time kinetics (on- and off-rates) and affinity of binding. researchgate.net |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a target. | Thermodynamic parameters of binding (affinity, enthalpy, entropy). researchgate.net |
| Native Mass Spectrometry | Analyzes intact protein-ligand complexes in the gas phase. | Stoichiometry and specificity of binding. acs.org |
These techniques provide complementary information that can be used to build a comprehensive picture of the ligand-target interaction, guiding the optimization of lead compounds. researchgate.netelsevierpure.comfrontiersin.orgfrontiersin.org
Collaborative Research Frameworks
The complexity and cost of modern drug discovery necessitate a collaborative approach. Future research on this compound and its analogs will benefit greatly from collaborative frameworks that bring together expertise from different sectors.
Open Innovation Platforms: Pharmaceutical companies are increasingly adopting open innovation models, where they collaborate with academic researchers, biotech companies, and contract research organizations (CROs). lilly.comwazoku.comtandfonline.comfuturebridge.com These platforms can provide access to diverse compound libraries, high-throughput screening facilities, and specialized expertise that may not be available in-house. nih.govdrugtargetreview.com
Academic-Industrial Partnerships: Collaborations between academic institutions and pharmaceutical companies can bridge the gap between basic research and clinical development. acs.org Academic labs can contribute novel biological insights and synthetic methodologies, while industry partners can provide resources for drug optimization, preclinical testing, and clinical trials.
Consortia and Public-Private Partnerships: Large-scale research initiatives, often funded by government agencies and private foundations, can bring together multiple stakeholders to tackle major health challenges. These consortia can facilitate data sharing, standardize research protocols, and accelerate the translation of basic discoveries into new therapies. nih.govacme-journal.org
Q & A
Basic: What are the primary synthetic routes for 4-[(2-cyanophenyl)carbamoyl]butanoic acid, and how can reaction conditions be optimized?
The synthesis typically involves coupling a butanoic acid derivative with a 2-cyanophenylcarbamoyl group. A common method is the Friedel-Crafts acylation or amide coupling using activated esters (e.g., NHS esters) with carbodiimide coupling agents like EDC or DCC. For example, derivatives of similar compounds (e.g., 4-[(n-bromophenyl)carbamoyl]butanoic acids) were synthesized via nucleophilic substitution or Michael addition, as seen in isomeric analogs . Optimization may involve:
- Temperature control : Reactions are often performed at 0–25°C to minimize side reactions.
- Catalyst selection : DMAP or HOBt improves coupling efficiency.
- Solvent choice : Dichloromethane (DCM) or DMF enhances solubility of intermediates.
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- NMR : - and -NMR confirm the carbamoyl linkage and butanoic acid backbone. The cyanophenyl group shows distinct aromatic signals (δ 7.5–8.5 ppm).
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing conformational details. For example, the crystal structure of 4-[(2-methoxyphenyl)carbamoyl]butanoic acid shows a twisted C3 chain and hydrogen-bonded homosynthons (O–H⋯O interactions) .
- IR spectroscopy : Stretching bands for –COOH (1700–1720 cm) and –CONH– (1650–1680 cm) validate functional groups.
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
SAR studies on related compounds (e.g., bromophenyl or fluorophenyl analogs) reveal:
- Electron-withdrawing substituents (e.g., –CN, –Br) enhance DNA intercalation and antimicrobial activity by increasing electrophilicity .
- Chain length : Extending the butanoic acid chain improves solubility but may reduce target affinity.
- Substitution patterns : Ortho-substituents (e.g., 2-cyano) sterically hinder rotation, stabilizing interactions with biological targets.
Example : A table comparing analogs (derived from ):
| Substituent | Bioactivity (IC) | LogP |
|---|---|---|
| 2-Cyanophenyl | 12.3 µM (DNA binding) | 2.1 |
| 4-Bromophenyl | 8.7 µM | 2.8 |
| 3-Chlorophenyl | 15.9 µM | 2.3 |
Advanced: What challenges arise in resolving contradictory data from X-ray crystallography and solution-state NMR?
Discrepancies may stem from:
- Conformational flexibility : The twisted C3 chain in the solid state (observed via X-ray) may adopt different conformations in solution, leading to averaged NMR signals .
- Dynamic disorder : SHELX refinement parameters (e.g., U) must account for anisotropic displacement in crystals, which may not align with solution dynamics .
Mitigation : Use complementary methods like molecular dynamics simulations or variable-temperature NMR to probe flexibility.
Advanced: How can computational methods predict the compound’s interaction with biological targets?
- Docking studies : Tools like AutoDock Vina model interactions with DNA or enzymes. The cyanophenyl group’s π-stacking with DNA bases is a predicted mode of intercalation .
- QSAR models : Correlate substituent electronegativity (Hammett σ values) with antimicrobial activity.
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H⋯H, H⋯O contacts) influencing crystal packing and solubility .
Basic: What are the recommended protocols for assessing in vitro biological activity (e.g., antimicrobial or antioxidant)?
- Antimicrobial assays : Use agar diffusion or microbroth dilution (CLSI guidelines) against Gram-positive/negative strains. For example, bromophenyl analogs showed MIC values of 16–32 µg/mL .
- Antioxidant tests : DPPH radical scavenging assays (IC ~50 µM for active derivatives).
- DNA binding : UV-vis titration or ethidium bromide displacement assays quantify intercalation efficiency .
Advanced: How do solvent and pH affect the compound’s stability during storage and experiments?
- pH-dependent degradation : The carboxylic acid group protonates below pH 3, reducing solubility. At pH >7, deprotonation increases reactivity.
- Solvent stability : Store in anhydrous DMSO or ethanol at –20°C to prevent hydrolysis of the carbamoyl group.
- Light sensitivity : The cyanophenyl moiety may photodegrade; use amber vials for long-term storage .
Advanced: What strategies resolve low crystallinity in X-ray diffraction studies?
- Co-crystallization : Add small molecules (e.g., crown ethers) to stabilize lattice interactions.
- Temperature gradients : Gradual cooling (0.5°C/hr) promotes ordered crystal growth.
- SHELXL refinement : Adjust ADPs (anisotropic displacement parameters) and apply TWIN commands for twinned data .
Basic: How is purity validated, and what analytical standards are recommended?
- HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) mobile phase. Purity ≥98% is typical for bioactive studies.
- Melting point : Compare with literature values (e.g., 180–185°C for analogs).
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Advanced: What mechanistic hypotheses explain contradictory results in DNA intercalation vs. enzyme inhibition studies?
- Dual binding modes : The compound may intercalate DNA at low concentrations but inhibit topoisomerases at higher doses.
- Redox activity : The cyanophenyl group could generate reactive oxygen species (ROS), confounding antioxidant assays.
Validation : Use knockout bacterial strains (e.g., E. coli Δsod) to isolate ROS-mediated effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
